molecular formula C6H13ClFN B15308500 Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans

Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans

Cat. No.: B15308500
M. Wt: 153.62 g/mol
InChI Key: QYKQGAMFXAAVBM-UHFFFAOYSA-N
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Description

Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanamine hydrochloride, trans is a fluorinated cyclobutane derivative with a primary amine functional group, stabilized as a hydrochloride salt. The compound features a four-membered cyclobutyl ring substituted with a fluoromethyl group at the 3-position, in a trans configuration relative to the methanamine group. Its trans stereochemistry and cyclobutane core may confer unique steric and electronic properties compared to other bicyclic or larger-ring analogs.

Properties

Molecular Formula

C6H13ClFN

Molecular Weight

153.62 g/mol

IUPAC Name

[3-(fluoromethyl)cyclobutyl]methanamine;hydrochloride

InChI

InChI=1S/C6H12FN.ClH/c7-3-5-1-6(2-5)4-8;/h5-6H,1-4,8H2;1H

InChI Key

QYKQGAMFXAAVBM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC1CF)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans typically involves the following steps:

    Formation of the Cyclobutyl Ring: The cyclobutyl ring is synthesized through a series of cyclization reactions.

    Introduction of the Fluoromethyl Group: The fluoromethyl group is introduced using fluorinating agents under controlled conditions.

    Amination: The methanamine group is added through amination reactions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors are used to maintain precise control over reaction conditions.

    Purification: The compound is purified using techniques such as crystallization, distillation, and chromatography.

    Quality Control: Rigorous quality control measures are implemented to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The compound can undergo substitution reactions where the fluoromethyl group or the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoromethylcyclobutanone, while reduction could produce fluoromethylcyclobutylmethanol.

Scientific Research Applications

Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rac-1-[(1r,3r)-3-(fluoromethyl)cyclobutyl]methanaminehydrochloride,trans involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. These interactions can lead to various biological effects, such as modulation of cell signaling, inhibition of enzyme activity, or changes in gene expression.

Comparison with Similar Compounds

Ring Size and Strain

  • Cyclobutane (Target) : Balances moderate ring strain with conformational flexibility, enabling interactions with both rigid and dynamic biological targets .
  • Cyclopropane : Higher strain limits derivatization but enhances reactivity in ring-opening reactions .
  • Cyclopentane/Bicyclic Systems : Lower strain improves synthetic scalability but may reduce binding specificity due to increased flexibility .

Substituent Effects

  • Trifluoromethyl : Increases metabolic stability but may introduce steric hindrance .
  • Phenyl/Methoxy : Aromatic groups (phenyl) improve π-π stacking in receptor binding, while methoxy enhances solubility but reduces electronegativity .

Physicochemical Properties

  • Solubility : Hydrochloride salts (common across analogs) improve aqueous solubility for in vitro assays .
  • Stability: Fluorinated derivatives (target and [5]) resist oxidative metabolism better than non-halogenated analogs .

Pharmaceutical Relevance

  • Target Compound : Predicted utility in neuropharmacology due to fluorine’s ability to enhance bioavailability and target engagement .
  • Cyclopropane Analog : Used in agrochemical research for its rigid structure, which mimics natural terpenes.
  • Bicyclic Derivative : Explored in kinase inhibitor development for its ability to fit into ATP-binding pockets.

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